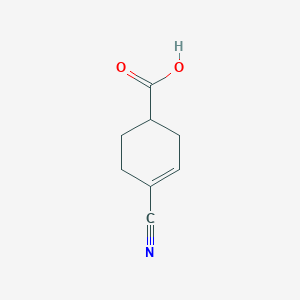
4-Cyanocyclohex-3-enecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanocyclohex-3-enecarboxylic acid is an organic compound characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a cyclohexene ring. This compound is of interest due to its unique structure, which combines the reactivity of both nitriles and carboxylic acids, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Cyanocyclohex-3-enecarboxylic acid can be synthesized through various methods. One common approach involves the cyanation of cyclohex-3-enecarboxylic acid. This can be achieved using reagents such as sodium cyanide (NaCN) or potassium cyanide (KCN) under appropriate conditions. The reaction typically requires a solvent like dimethylformamide (DMF) and may be catalyzed by transition metals such as copper or palladium .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyanocyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclohex-3-enone derivatives.
Reduction: Cyclohex-3-enecarboxamide or cyclohex-3-enecarboxylamine.
Substitution: Various substituted cyclohex-3-enecarboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyanocyclohex-3-enecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving nitriles and carboxylic acids.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Wirkmechanismus
The mechanism of action of 4-Cyanocyclohex-3-enecarboxylic acid involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and coordinate with metal ions. These interactions can influence enzyme activity, protein folding, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-3-enecarboxylic acid: Lacks the cyano group, making it less reactive in nucleophilic addition reactions.
4-Cyanocyclohexane-1-carboxylic acid: Similar structure but lacks the double bond in the cyclohexene ring, affecting its reactivity and stability.
4-Cyanocyclohex-3-enecarboxamide: Contains an amide group instead of a carboxylic acid group, altering its solubility and hydrogen bonding properties.
Uniqueness
4-Cyanocyclohex-3-enecarboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on a cyclohexene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Eigenschaften
CAS-Nummer |
42038-77-7 |
|---|---|
Molekularformel |
C8H9NO2 |
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
4-cyanocyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H9NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1,7H,2-4H2,(H,10,11) |
InChI-Schlüssel |
GIEWKRCILCGJSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CCC1C(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



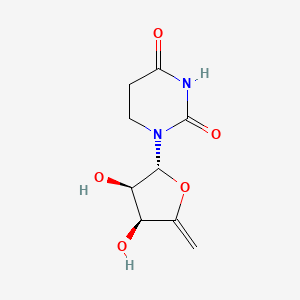
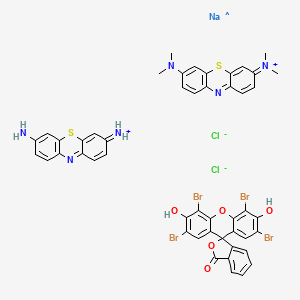

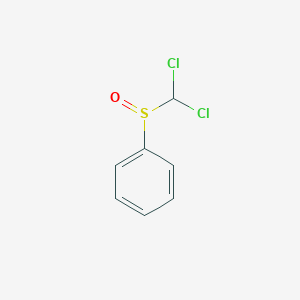

![6-bromo-1-butan-2-yl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B15132865.png)
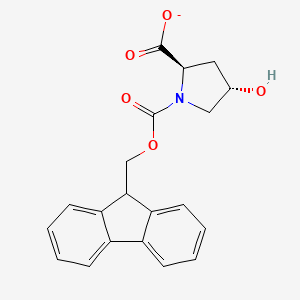

![Pyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B15132896.png)
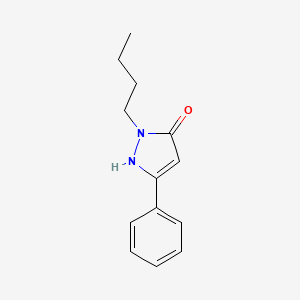
![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B15132901.png)
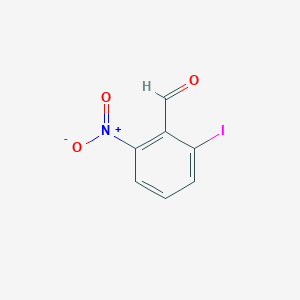
![3-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15132912.png)
